molecular formula C11H9N3 B1427611 4-(5-methyl-1H-pyrazol-1-yl)benzonitrile CAS No. 1249661-76-4

4-(5-methyl-1H-pyrazol-1-yl)benzonitrile

Cat. No. B1427611
M. Wt: 183.21 g/mol
InChI Key: ZLFSZNRVXYSYKI-UHFFFAOYSA-N
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Description

“4-(5-methyl-1H-pyrazol-1-yl)benzonitrile” is a chemical compound1. However, there is limited information available about this specific compound. A similar compound, “4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile”, has a molecular weight of 225.251.



Synthesis Analysis

The synthesis of similar compounds has been reported in the literature23. For instance, a study describes the synthesis of a series of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives2. However, the specific synthesis process for “4-(5-methyl-1H-pyrazol-1-yl)benzonitrile” is not readily available.



Molecular Structure Analysis

The molecular structure of “4-(5-methyl-1H-pyrazol-1-yl)benzonitrile” is not directly available. However, the InChI code for a similar compound, “4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile”, is provided1. This can be used to generate a 3D structure of the molecule.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “4-(5-methyl-1H-pyrazol-1-yl)benzonitrile”. However, a study describes the reactions of 1-(5-methyl)-1H-1,2,3-triazol-4-yl)ethan-1-ones and benzaldehydes4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(5-methyl-1H-pyrazol-1-yl)benzonitrile” are not directly available. However, a similar compound, “4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile”, is a powder at room temperature with a purity of 95%1.


Scientific Research Applications

Complexation Studies

  • Complexation with Platinum Group Metals : A study by Sairem et al. (2012) investigated the complexation of related pyrazole ligands with platinum group metals. They found that the nitrile group in these ligands did not participate in complexation but remained as a free pendant group, indicating potential for selective binding applications in metal coordination chemistry (Sairem et al., 2012).

Synthesis and Antimicrobial Activity

  • Antimicrobial Properties : Al‐Azmi and Mahmoud (2020) synthesized novel derivatives related to 4-(5-methyl-1H-pyrazol-1-yl)benzonitrile and evaluated their antimicrobial properties. Their findings underscore the potential of these compounds in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Anti-inflammatory Applications

  • In Vitro Anti-Inflammatory Activities : A study by Bharathi and Santhi (2020) explored the anti-inflammatory properties of compounds similar to 4-(5-methyl-1H-pyrazol-1-yl)benzonitrile. They reported potent anti-inflammatory activity in one of their synthesized compounds, hinting at the therapeutic potential of pyrazole derivatives in inflammation-related illnesses (Bharathi & Santhi, 2020).

Spectroscopy and Molecular Structure Analysis

  • Spectroscopy and Structural Studies : In a combined experimental and theoretical study, Bharathi and Santhi (2017) characterized pyrazole compounds similar to 4-(5-methyl-1H-pyrazol-1-yl)benzonitrile. They used density functional theory to understand the molecular architecture and optoelectronic properties of these compounds, providing valuable insights for chemical and material science applications (Bharathi & Santhi, 2017).

Synthesis and Biological Activity in Nucleosides

  • Novel Adenosine Analogs Synthesis : Berry et al. (1994) investigated the chemical modification of pyrazole compounds, closely related to 4-(5-methyl-1H-pyrazol-1-yl)benzonitrile, to synthesize novel adenosine analogs. These compounds showed no cytotoxicity in their in vitro screenings, indicating potential for further exploration in medicinal chemistry (Berry et al., 1994).

Antimicrobial Activity and Molecular Docking

  • Antimicrobial Activity and Quantum Calculation : Shanmugapriya et al. (2021) performed an extensive study on a thiazole-pyrazole compound, which shares a structural resemblance with 4-(5-methyl-1H-pyrazol-1-yl)benzonitrile. They conducted experimental and theoretical analyses, including molecular docking, to explore the compound's antimicrobial potential (Shanmugapriya et al., 2021).

Safety And Hazards

Future Directions

There is limited information available on the future directions of research involving “4-(5-methyl-1H-pyrazol-1-yl)benzonitrile”. However, research into similar compounds continues to be an active area of study74.


Please note that while I strive to provide accurate and up-to-date information, the information provided should be verified with the original sources or through further research. The information provided is based on the data available as of my last update in 2021.


properties

IUPAC Name

4-(5-methylpyrazol-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c1-9-6-7-13-14(9)11-4-2-10(8-12)3-5-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFSZNRVXYSYKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-methyl-1H-pyrazol-1-yl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I Tsukamoto, H Koshio, S Akamatsu… - Bioorganic & medicinal …, 2008 - Elsevier
The present work describes the discovery of novel series of (4,4-difluoro-1,2,3,4-tetrahydro-5H-1-benzazepine-5-ylidene)acetamide derivatives as arginine vasopressin (AVP) V 2 …
Number of citations: 12 www.sciencedirect.com

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